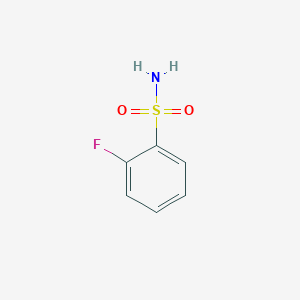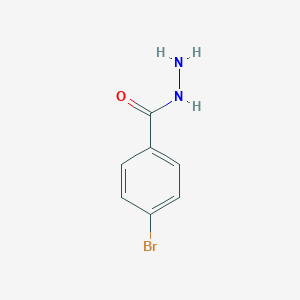
2-Fluorobenzenesulfonamide
Overview
Description
2-Fluorobenzenesulfonamide is an organic compound with the molecular formula C6H6FNO2S. It is a derivative of benzenesulfonamide where a fluorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzenesulfonamide can be synthesized by reacting 2-fluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. The reaction typically takes place in a solvent such as tetrahydrofuran. The general reaction is as follows:
2-Fluorobenzenesulfonyl chloride+NH3→this compound+HCl
This method involves the nucleophilic substitution of the sulfonyl chloride group by the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring .
Scientific Research Applications
2-Fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Mechanism of Action
The mechanism of action of 2-fluorobenzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can also participate in interactions due to its electronegativity, affecting the overall reactivity and binding properties of the compound .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the fluorine atom, resulting in different reactivity and properties.
N-Fluorobenzenesulfonimide: Contains an additional fluorine atom, making it a stronger electrophilic fluorinating agent.
Uniqueness: 2-Fluorobenzenesulfonamide is unique due to the presence of both the sulfonamide group and the fluorine atom, which confer distinct reactivity and interaction properties. This combination makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLBWYLZCQOPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184110 | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30058-40-3 | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-fluorobenzenesulfonamide derivatives like JTE-522?
A1: JTE-522 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. [, ] COX-2 is an enzyme involved in the production of prostaglandins, which are lipid mediators involved in inflammation and pain. By selectively inhibiting COX-2, JTE-522 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. [, ]
Q2: How does the introduction of a fluorine atom at the ortho position of the benzenesulfonamide moiety affect the compound's activity?
A2: Research indicates that the introduction of a fluorine atom at the ortho position of the benzenesulfonamide ring significantly enhances the selectivity for COX-2 inhibition over COX-1. [] This selectivity is crucial as COX-1 inhibition is associated with gastrointestinal side effects. []
Q3: Can you elaborate on the in vivo efficacy of JTE-522 in preclinical models?
A3: JTE-522 has demonstrated significant antitumor activity in a rat model of esophageal cancer induced by N-nitrosomethylbenzylamine (NMBA). [] Oral administration of JTE-522 led to a reduction in both tumor number and size. [] Additionally, JTE-522 suppressed the development of carcinomas in this model. [] Further studies have shown its synergistic effect with cisplatin in inhibiting bladder cancer cell growth both in vitro and in vivo. []
Q4: Beyond its role as a COX-2 inhibitor, has JTE-522 demonstrated any other interesting biological activities?
A5: Interestingly, JTE-522 has shown potential in sensitizing bladder cancer cells to cisplatin-mediated cytotoxicity and apoptosis. [] This synergistic effect was observed both in vitro and in vivo and was associated with a decrease in the expression of the anti-apoptotic molecule Bcl-2. [] This finding suggests a potential application of JTE-522 in combination therapies for bladder cancer.
Q5: What synthetic approaches have been explored for the synthesis of this compound derivatives like JTE-522 and related compounds?
A6: Researchers have developed a novel synthetic route for 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides, which are structurally related to 2-fluorobenzenesulfonamides. [] This method utilizes a base-mediated intramolecular one-pot double-cyclization of epoxide-tethered 2-fluorobenzenesulfonamides. [] Another study outlines a diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, employing N-aryl-2-fluorobenzenesulfonamides and trans-2,3-epoxy-cinnamyl-alcohol-derived tosylates as starting materials. [] This three-step approach involves N-alkylation of sulfonamides, intramolecular epoxide ring-opening, and SNAr reactions. []
Q6: Have there been any studies investigating the potential of 2-fluorobenzenesulfonamides in the context of human carbonic anhydrase II?
A7: While the provided abstracts do not contain specific information about the interaction of 2-fluorobenzenesulfonamides with human carbonic anhydrase II, one abstract mentions a study focusing on this interaction. [] Further investigation into the full text of this research article is recommended for detailed insights.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)




![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B182522.png)

